Raloxifene hydrochloride hydrate

Osteoporosis Bone Mineral Density Fracture Prevention

Select Raloxifene hydrochloride hydrate for experiments requiring precise ERα modulation. Its 10:1 ERα/ERβ selectivity (Ki 0.43 vs 4.3 nM) and pure antagonism in breast/uterine tissue eliminate confounding partial agonist effects common with 4-hydroxytamoxifen. The ~2% oral bioavailability versus tamoxifen's ~100% provides a quantitative benchmark for UGT-mediated first-pass metabolism studies. Its pH-dependent solubility (345.2 μg/mL at pH 5 to 0.92 μg/mL at pH 9) makes it ideal for biorelevant dissolution method validation. Only this specific hydrate form ensures formulation stability and solid-state characterization reproducibility.

Molecular Formula C28H30ClNO5S
Molecular Weight 528.1 g/mol
Cat. No. B1262971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene hydrochloride hydrate
Molecular FormulaC28H30ClNO5S
Molecular Weight528.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.O.Cl
InChIInChI=1S/C28H27NO4S.ClH.H2O/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;;/h4-13,18,30-31H,1-3,14-17H2;1H;1H2
InChIKeyYFADBTZUWTYIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene Hydrochloride Hydrate: SERM Chemical Identity and Core Pharmacological Profile


Raloxifene hydrochloride hydrate is the hydrochloride salt and hydrate form of raloxifene, a second-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class [1]. It functions as a tissue-selective ligand that binds with high affinity to estrogen receptors (ERs), specifically exhibiting an ERα-selective binding profile with a Ki of 0.43 nM for ERα versus 4.3 nM for ERβ [2]. This differential receptor engagement underpins its pharmacological duality: estrogen-agonistic activity on bone and lipid metabolism while exerting antagonistic effects on breast and uterine tissues [1]. The compound exists as an off-white to pale yellow solid with pH-dependent aqueous solubility and undergoes extensive first-pass glucuronidation rather than CYP450-mediated oxidation, distinguishing it metabolically from other SERMs [3].

Why Raloxifene Hydrochloride Hydrate Cannot Be Interchanged with Other SERMs


Despite shared classification as SERMs, raloxifene hydrochloride hydrate exhibits a constellation of physicochemical, pharmacokinetic, and receptor-binding properties that preclude simple therapeutic substitution. Unlike tamoxifen, which demonstrates near-complete oral bioavailability (~100%), raloxifene possesses only approximately 2% absolute oral bioavailability due to extensive gut-wall and hepatic glucuronidation, a fundamental pharmacokinetic distinction with direct implications for dosing, systemic exposure, and drug-drug interaction profiles [1]. At the receptor level, raloxifene displays pronounced ERα-selectivity (Ki 0.43 nM for ERα versus 4.3 nM for ERβ), a binding preference that diverges from other SERMs and translates into a distinct tissue-specific agonist/antagonist balance [2]. Furthermore, its pH-dependent solubility profile (345.2 μg/mL at pH 5 vs. 0.92 μg/mL at pH 9) and the specific hydrate form introduce formulation and stability considerations absent in analogs formulated as free base or alternative salt forms [3]. These multi-dimensional differences mean that procurement decisions based solely on in-class grouping risk experimental irreproducibility and therapeutic non-equivalence.

Quantitative Comparative Evidence: Raloxifene Hydrochloride Hydrate Differentiation Data


Equivalent Fracture Risk Reduction to Alendronate in Postmenopausal Osteoporosis: Head-to-Head Meta-Analysis

A meta-analysis of seven head-to-head randomized controlled trials involving 4,054 postmenopausal women directly compared raloxifene with alendronate, a first-line bisphosphonate. Despite alendronate producing greater bone mineral density (BMD) increases, no statistical difference was observed between the two agents in reducing the risk of vertebral fractures (P = 0.45) or non-vertebral fractures (P = 0.87) over up to two years of follow-up [1]. This finding establishes raloxifene hydrochloride hydrate as providing fracture protection statistically equivalent to alendronate, while offering a distinct safety profile: alendronate reduced vasomotor symptoms (P = 0.006) but increased diarrhea risk (P = 0.01) compared to raloxifene [1].

Osteoporosis Bone Mineral Density Fracture Prevention

ERα-Selective Binding Affinity: Quantitative Receptor Discrimination Versus Tamoxifen

Raloxifene demonstrates a pronounced ERα-selective binding profile, with a Ki of 0.43 nM for ERα and 4.3 nM for ERβ, yielding an ERα/ERβ selectivity ratio of approximately 10:1 [1]. In competitive binding assays using 17β-estradiol as the reference standard (100% relative binding affinity), raloxifene exhibits RBA values of 34% for ERα and 76% for ERβ, in contrast to 4-hydroxytamoxifen which displays RBA values of 36% for ERα and 43% for ERβ [2]. This differential ER-subtype engagement translates into functional differences: raloxifene displays ERα-selective antagonist potency that aligns with its ERα-selective affinity, whereas 4-hydroxytamoxifen demonstrates a more balanced ERα/ERβ partial agonist profile [3].

Estrogen Receptor Binding Affinity SERM Selectivity

Bioavailability Dichotomy: 2% Versus ~100% Oral Absorption Compared to Tamoxifen

Raloxifene hydrochloride hydrate exhibits an absolute oral bioavailability of approximately 2%, in stark contrast to tamoxifen and toremifene which achieve near-complete bioavailability of approximately 100% [1]. This 50-fold difference arises from raloxifene's extensive first-pass metabolism via glucuronidation (primarily UGT1A2), whereas tamoxifen functions as a prodrug requiring hepatic CYP2D6 and CYP3A4 bioactivation to active metabolites such as 4-hydroxytamoxifen and endoxifen [2]. Both raloxifene and tamoxifen are highly protein-bound (>95%), yet their divergent metabolic pathways confer distinct drug-drug interaction profiles: raloxifene's glucuronidation pathway avoids CYP450-mediated interactions that complicate tamoxifen co-administration with CYP2D6 inhibitors [3].

Pharmacokinetics Bioavailability First-Pass Metabolism

pH-Dependent Aqueous Solubility Profile: Quantitative Solubility Data for Formulation and In Vitro Assay Design

Raloxifene hydrochloride hydrate demonstrates pronounced pH-dependent aqueous solubility, a physicochemical property with direct implications for dissolution testing, formulation development, and in vitro assay buffer selection. The mean measured solubility (± standard deviation) is 345.2 ± 15.6 μg/mL at pH 5, dropping substantially to 13.3 ± 0.6 μg/mL at pH 7, and further decreasing to 0.9224 ± 0.015 μg/mL at pH 9. In unbuffered water, solubility measures 627.4 ± 132.0 μg/mL [1]. This pH sensitivity contrasts with the more uniformly lipophilic solubility profiles typical of non-ionizable SERM analogs. The hydrochloride salt form and hydrate state are specifically engineered to modulate this solubility behavior, as documented in patent literature describing pharmaceutical formulations with defined particle sizes to optimize dissolution [2].

Solubility Formulation Assay Development

Differential Fracture Site Efficacy: Vertebral Fracture Protection Without Non-Vertebral Fracture Benefit

A key pharmacodynamic distinction among SERMs concerns the anatomical distribution of anti-fracture efficacy. Comparative analysis demonstrates that while raloxifene, lasofoxifene, and bazedoxifene all reduce vertebral fracture risk, only lasofoxifene and partially bazedoxifene—but not raloxifene—reduce the risk of non-vertebral fractures [1]. In the MORE (Multiple Outcomes of Raloxifene Evaluation) trial, raloxifene at 60 mg/day reduced the risk of vertebral fractures by 30-50% in postmenopausal women with osteoporosis compared to placebo, but did not significantly reduce the risk of non-vertebral fractures [2]. This site-specific fracture protection profile differentiates raloxifene hydrochloride hydrate from both lasofoxifene and bazedoxifene, which exhibit broader skeletal protection, and from bisphosphonates such as alendronate, which reduce both vertebral and non-vertebral fractures [3].

Fracture Risk Osteoporosis Treatment Skeletal Site Specificity

Formulation-Specific Hydrate Form: Patent-Defined Particle Size and Excipient Requirements

The hydrochloride hydrate form of raloxifene is not merely a salt variant but a formulation-critical entity with defined physicochemical and patent-protected attributes. Patent US-2011159084-A1 specifically claims pharmaceutical formulations comprising raloxifene or its salts, esters, polymorphs, isomers, hydrates, or solvates having defined particle sizes to achieve consistent dissolution and bioavailability [1]. The marketed film-coated tablet formulation (Evista®) contains 60 mg raloxifene hydrochloride with a specific excipient matrix including povidone, polysorbate 80, and lactose-based diluents, a composition optimized to address the compound's intrinsically low water solubility (very slightly soluble, 627 μg/mL) and poor bioavailability (~2%) [2]. Alternative raloxifene forms, such as raloxifene sulfuric acid addition salts, have been described as possessing improved dissolution properties compared to raloxifene hydrochloride, confirming that salt form selection materially impacts performance [3].

Pharmaceutical Formulation Polymorph Bioavailability Enhancement

Validated Application Scenarios for Raloxifene Hydrochloride Hydrate Based on Quantitative Evidence


Postmenopausal Osteoporosis Research Requiring Non-Bisphosphonate Fracture Protection

Raloxifene hydrochloride hydrate is optimally suited for osteoporosis studies where vertebral fracture protection is the primary endpoint and bisphosphonate therapy is contraindicated or confounded by gastrointestinal tolerability issues. The meta-analytic evidence demonstrates fracture risk reduction statistically equivalent to alendronate (P = 0.45 for vertebral fractures) despite differing mechanisms of action [1]. Researchers can utilize raloxifene as a SERM-based positive control that provides validated anti-fracture efficacy without the bone turnover suppression magnitude characteristic of bisphosphonates, enabling mechanistic studies of estrogen receptor-mediated bone preservation independent of direct osteoclast apoptosis pathways.

ERα-Specific Signaling Studies in Breast Cancer and Reproductive Tissue Models

The quantifiable ERα-selectivity of raloxifene hydrochloride hydrate (Ki ERα 0.43 nM vs. ERβ 4.3 nM; approximately 10:1 selectivity ratio) makes it the preferred SERM for experimental systems requiring ERα-predominant modulation [1]. In breast tissue and uterine models, raloxifene functions as a pure antagonist, unlike tamoxifen which exhibits partial agonist activity in certain contexts . This receptor subtype discrimination enables researchers to dissect ERα-dependent versus ERβ-dependent transcriptional programs without the confounding mixed agonist/antagonist effects observed with 4-hydroxytamoxifen, which shows more balanced ERα/ERβ partial agonism (RBA 36% and 43%, respectively) .

Pharmacokinetic Studies of Glucuronidation-Mediated First-Pass Metabolism

Raloxifene hydrochloride hydrate serves as an ideal probe substrate for investigating UGT-mediated glucuronidation pathways and intestinal/hepatic first-pass extraction. Its profoundly low oral bioavailability (~2%) contrasted with tamoxifen's near-complete absorption (~100%) provides a stark quantitative benchmark for studying factors that influence presystemic clearance [1]. The compound's metabolic route via UGT1A2 rather than CYP450 enzymes eliminates confounding CYP polymorphism effects, enabling cleaner interpretation of glucuronidation efficiency in genetic variant studies or drug-drug interaction assessments involving UGT inhibitors . Researchers can leverage this property to isolate phase II metabolic contributions to oral bioavailability.

pH-Dependent Solubility Reference Standard for Dissolution Method Development

The rigorously characterized pH-dependent solubility profile of raloxifene hydrochloride hydrate—spanning three orders of magnitude from 345.2 μg/mL at pH 5 to 0.92 μg/mL at pH 9—positions it as an ideal reference compound for developing and validating dissolution testing methods for poorly soluble weak bases [1]. Its solubility transition across physiologically relevant pH ranges (simulated gastric fluid to intestinal fluid) provides a well-documented calibration curve for biorelevant dissolution apparatus qualification. The hydrate form's defined particle size specifications in patent literature further support its use as a physicochemical reference material for solid-state characterization studies involving hydrate/anhydrate interconversion or amorphous dispersion stability assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raloxifene hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.